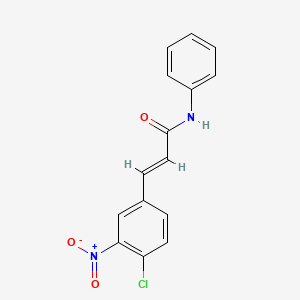![molecular formula C15H15ClN2O3S B5882152 2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide, also known as C21H23ClN2O3S, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds, which are widely used in medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have anticancer properties, and it has been studied for its potential use in cancer treatment. In addition, this compound has been studied for its potential use as a tool in chemical biology and drug discovery. It has been used as a probe for studying the role of protein kinases in various biological processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in many biological processes. By inhibiting the activity of protein kinases, this compound may be able to disrupt the signaling pathways that are involved in cancer cell proliferation and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anticancer properties, and it has been studied for its potential use in cancer treatment. In addition, this compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in many biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide in lab experiments include its high yield of synthesis, its purity, and its potential applications in scientific research. However, this compound also has some limitations. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many future directions for research involving 2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide. Some potential areas of study include:
1. Further investigation of the mechanism of action of this compound, including its interactions with protein kinases and other cellular targets.
2. Exploration of the potential use of this compound in combination with other anticancer agents, to enhance its efficacy and reduce potential side effects.
3. Development of new derivatives of this compound that may have improved potency or selectivity for specific protein kinases.
4. Investigation of the potential use of this compound in other areas of scientific research, such as chemical biology and drug discovery.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties, and it has been studied for its potential use in cancer treatment. In addition, this compound has been used as a tool in chemical biology and drug discovery. While the mechanism of action of this compound is not fully understood, it has been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in many biological processes. There are many future directions for research involving this compound, including further investigation of its mechanism of action and its potential use in combination with other anticancer agents.
Synthesemethoden
The synthesis of 2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide involves the reaction of 4-aminobenzenesulfonamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of the target compound. The yield of this reaction is typically high, and the purity of the final product can be improved through recrystallization.
Eigenschaften
IUPAC Name |
2-chloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(2)22(20,21)12-9-7-11(8-10-12)17-15(19)13-5-3-4-6-14(13)16/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKXZWPRERLGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)
![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)






![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)